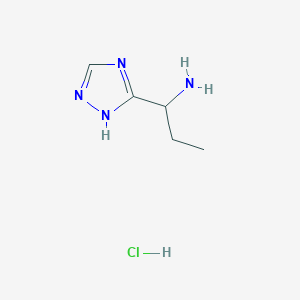
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with propan-1-amine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different chemical syntheses .
科学的研究の応用
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways: Inhibition of key metabolic pathways, leading to the disruption of cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride .
- 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride .
- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride .
Uniqueness
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity
生物活性
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring, a five-membered ring containing three nitrogen atoms, which significantly contributes to its biological activity. The molecular formula for this compound is C6H13ClN4, and it typically exists in its hydrochloride form.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₃ClN₄ |
| Molecular Weight | 176.65 g/mol |
| CAS Number | 1334149-13-1 |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve interactions with enzymes and receptors crucial for microbial metabolism. Studies have shown that the compound can effectively inhibit the growth of various bacterial and fungal strains.
Case Study: Antifungal Activity
In a study examining the antifungal efficacy of triazole derivatives, 1-(4H-1,2,4-triazol-3-yl)propan-1-amine exhibited potent activity against Candida albicans and Aspergillus niger. The compound's effectiveness was attributed to its ability to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell survival.
The triazole moiety enhances binding affinity to biological targets, allowing for effective modulation of metabolic pathways critical for cancer cell proliferation. Interaction studies have demonstrated that the compound can inhibit specific enzymes involved in tumor growth.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Notable Properties |
|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride | Antimicrobial activity |
| 1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Potential anticancer properties |
| 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride | Unique reactivity due to thioether group |
The unique combination of the triazole ring and propan-1-amino moiety in 1-(4H-1,2,4-triazol-3-yl)propan-1-amines imparts distinct chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPUTKVFHFHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














